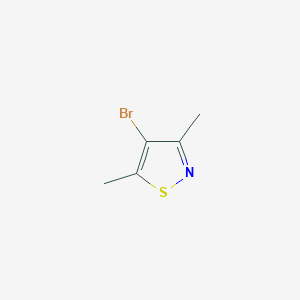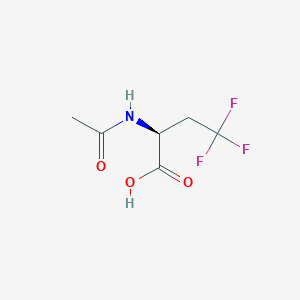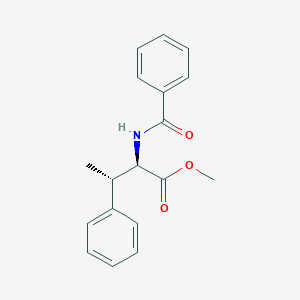
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains bromine, fluorine, and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Halogenation: Introduction of bromine and fluorine atoms into a pyridinone precursor.
Methylation: Addition of a methyl group to the nitrogen atom in the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-3-fluoro-1-methylpyridin-2(1H)-one
- 5-chloro-4-fluoro-1-methylpyridin-2(1H)-one
Uniqueness
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one’s unique combination of bromine and fluorine atoms, along with the pyridinone ring, gives it distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C6H5BrFNO |
|---|---|
Peso molecular |
206.01 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
Clave InChI |
UTNQRBGIIRUPOO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=CC1=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)



![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



